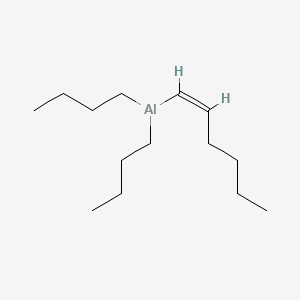
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) is a complex organic compound with a unique structure that combines a diethylamino group, a methoxyphenyl group, and a phenylacetate moiety
Preparation Methods
The synthesis of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves several steps. One common synthetic route includes the reaction of diethylamine with 2-chloropropane to form 1-(diethylamino)propan-2-ol. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the desired ester. The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific therapeutic targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The methoxyphenyl and phenylacetate moieties contribute to the compound’s overall structure and influence its binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-(Diethylamino)propan-2-yl (4-methoxyphenoxy)acetate: This compound has a similar structure but with a methoxyphenoxy group instead of a methoxyphenyl group, leading to different chemical and biological properties.
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)acetate:
The uniqueness of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
CAS No. |
5497-39-2 |
|---|---|
Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl 2-(4-methoxyphenyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-5-23(6-2)16-17(3)26-22(24)21(18-10-8-7-9-11-18)19-12-14-20(25-4)15-13-19;/h7-15,17,21H,5-6,16H2,1-4H3;1H |
InChI Key |
BZAMBFZFZNCHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


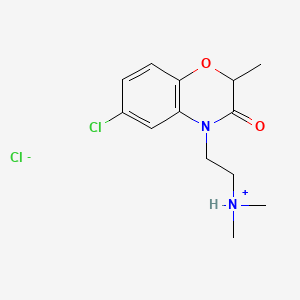
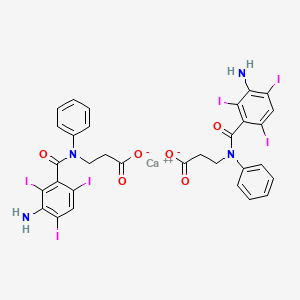


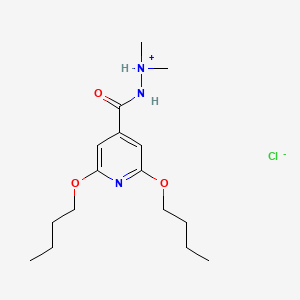
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
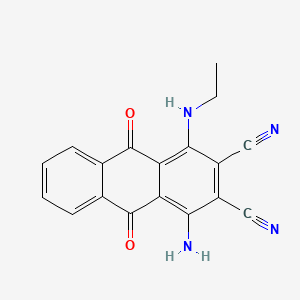

carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
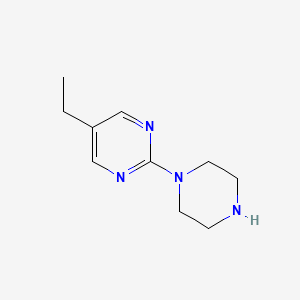
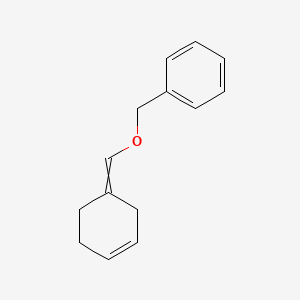
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)

